molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5

3-[3-(Trifluoromethyl)phenoxy]azetidine

Cat. No. B1352677
CAS RN: 76263-23-5
M. Wt: 217.19 g/mol
InChI Key: ADXWWNMHZFPXKW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]azetidine is a chemical compound with the CAS Number: 76263-23-5 . It has a molecular weight of 217.19 . The compound appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The molecular structure of 3-[3-(Trifluoromethyl)phenoxy]azetidine is represented by the InChI Code: 1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has an empirical formula of C10H11ClF3NO and a molecular weight of 253.65 . It is a white to off-white powder or crystals . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of 3,3-Diarylazetidines : Azetidines, including those related to 3-[3-(Trifluoromethyl)phenoxy]azetidine, are synthesized via a calcium(II)-catalyzed Friedel-Crafts reaction, forming valuable motifs for drug discovery. These azetidines can be further derivatized into drug-like compounds (Denis et al., 2018).

  • Tubulin-Targeting Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, related to the chemical , have shown potent antiproliferative properties and are being evaluated as potential antitumor agents. These compounds disrupt microtubular structure and induce apoptosis in cancer cells (Greene et al., 2016).

  • Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, a related group, serve as precursors for various CF3-containing compounds, highlighting their utility in the synthesis of novel chemical entities (Dao Thi et al., 2018).

Chemical Synthesis and Catalysis

  • Synthesis of Protected 3-Haloazetidines : Research demonstrates the preparation of protected 3-haloazetidines, used as versatile building blocks in medicinal chemistry, from commercially available materials. This includes the synthesis of azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

  • Disubstituted Piperidines**: The reactivity of azetidines enables the stereoselective preparation of various piperidines, important in medicinal chemistry. This process involves reactions like ring opening and hydroboration, highlighting the versatility of azetidine derivatives (Mollet et al., 2011).
  • Discovery of S1P Receptor Modulators : Azetidine derivatives have been identified as effective S1P1 agonists. An example is the discovery of BAF312 (Siponimod), an azetidine-based compound, which has undergone clinical trials for treating multiple sclerosis (Pan et al., 2013).

Azetidine as a Chemical Scaffold

  • Synthesis of Functionalized Azetidines : Research on azetidines, including those structurally similar to 3-[3-(Trifluoromethyl)phenoxy]azetidine, has expanded synthetic strategies towards functionalized azetidines. These are important as heterocyclic synthons in various chemical reactions (Mehra et al., 2017).

  • Single-Step Synthesis of Azetidine-3-amines : A straightforward synthesis method for azetidine-3-amines, starting from commercially available materials, has been developed. This process highlights the practicality and versatility of azetidine derivatives in medicinal chemistry (Wang & Duncton, 2020).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXWWNMHZFPXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456620
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]azetidine

CAS RN

76263-23-5
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

44 mg of 10% palladium on charcoal was added to a solution of 0.23 mmol 1-benzhydryl-3-(3-trifluoromethyl-phenoxy)-azetidine in 5 ml acetic acid. The reaction mixture was hydrogenated for 3 hours at room temperature and normal pressure. Filtration and concentration yielded the crude product which was used in the next step without further purification. MS (m/e): 218.2 (M+H+, 100%).
Quantity
0.23 mmol
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound (D53) (100 mg) was prepared according to the experimental procedure described in Description 52 starting from 1-Boc-3-hydroxyazetidine (1 g, 5.77 mmol) and 3-(Trifluoromethyl)phenol (0.69 ml, 5.77 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yang, H Jiang, Z Yang, X Liu, H Sun, M Hao… - European Journal of …, 2022 - Elsevier
Developing Bruton's tyrosine kinase (BTK) inhibitors has become a significant focus in recent years because BTK inhibition is an effective approach for the treatment of B-cell …
Number of citations: 3 www.sciencedirect.com

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